An In-depth Technical Guide on the Chemical Properties of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
An In-depth Technical Guide on the Chemical Properties of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2]. The presence of a carboxylic acid moiety and a bromine atom on the pyrazole ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening. This technical guide provides a comprehensive overview of the known and inferred chemical properties of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, its synthesis, and its potential applications in drug development.
It is important to note that while extensive research exists for pyrazole derivatives, specific experimental data for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is limited in publicly available literature. Therefore, some of the data presented herein is based on analogous compounds and established principles of organic chemistry.
Core Chemical Properties
The fundamental chemical properties of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 312309-43-6 | [3][4] |
| Molecular Formula | C₇H₉BrN₂O₂ | [3][4] |
| Molecular Weight | 233.06 g/mol | [4] |
| Purity | Typically ≥95% (commercial sources) | [4] |
| Canonical SMILES | CC1=C(C(=NN1CC(=O)O)C)Br | [5] |
| InChI Key | DBQZMBXCYZSMDQ-UHFFFAOYSA-N | [5] |
Synthesis
A general and plausible synthetic route to (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid involves a two-step process starting from 3,5-dimethylpyrazole.
Step 1: Bromination of 3,5-dimethylpyrazole
The first step is the bromination of the 3,5-dimethylpyrazole ring. This is a typical electrophilic substitution reaction on an activated aromatic system.
Experimental Protocol:
-
Dissolve 3,5-dimethylpyrazole in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain 4-bromo-3,5-dimethylpyrazole.
Step 2: N-Alkylation with an Acetic Acid Moiety
The second step is the N-alkylation of the resulting 4-bromo-3,5-dimethylpyrazole with a haloacetic acid derivative, typically ethyl bromoacetate, followed by hydrolysis of the ester.
Experimental Protocol:
-
Dissolve 4-bromo-3,5-dimethylpyrazole in a polar aprotic solvent like acetone or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the pyrazole nitrogen.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
The resulting crude ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is then subjected to hydrolysis.
-
Dissolve the crude ester in a mixture of an alcohol (e.g., ethanol) and water containing a base (e.g., sodium hydroxide or potassium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to yield (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
A generalized workflow for this synthesis is depicted in the following diagram:
Caption: A generalized two-step synthesis of the target compound.
Spectroscopic and Physicochemical Data (Inferred from Analogous Compounds)
¹H NMR Spectral Data (Expected)
Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.8 - 5.0 | s | 2H | -CH₂- (acetic acid methylene) |
| ~ 2.2 - 2.4 | s | 3H | -CH₃ (at C3) |
| ~ 2.1 - 2.3 | s | 3H | -CH₃ (at C5) |
| ~ 10 - 13 | br s | 1H | -COOH (carboxylic acid proton) |
¹³C NMR Spectral Data (Expected)
Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 175 | -COOH (carbonyl carbon) |
| ~ 145 - 150 | C5 (pyrazole ring) |
| ~ 138 - 142 | C3 (pyrazole ring) |
| ~ 95 - 100 | C4 (pyrazole ring, C-Br) |
| ~ 50 - 55 | -CH₂- (acetic acid methylene) |
| ~ 10 - 15 | -CH₃ (at C3 and C5) |
FT-IR Spectral Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad | O-H stretch (carboxylic acid) |
| ~ 1700 - 1725 | Strong | C=O stretch (carboxylic acid) |
| ~ 1550 - 1600 | Medium | C=N and C=C stretch (pyrazole ring) |
| ~ 1200 - 1300 | Strong | C-O stretch (carboxylic acid) |
| ~ 550 - 650 | Medium | C-Br stretch |
Mass Spectrometry Data (Expected)
| m/z | Interpretation |
| 232/234 | [M]⁺ molecular ion peak (isotopic pattern for Br) |
| 187/189 | [M - COOH]⁺ fragment |
| 174/176 | [M - CH₂COOH]⁺ fragment |
Potential Biological Activity and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes and receptors. While no specific biological data for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has been found, compounds with similar structural motifs have shown activities such as:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.
-
Anticancer Activity: Some pyrazole-containing compounds have been investigated as inhibitors of protein kinases involved in cancer cell proliferation and survival[11]. One such critical pathway is the EGFR/PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers[10][12][13][14][15].
Potential Interaction with the EGFR/PI3K/AKT/mTOR Pathway
The EGFR/PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting key kinases in this pathway, such as EGFR, PI3K, AKT, and mTOR, are of great interest in oncology drug development. Given the prevalence of pyrazole scaffolds in kinase inhibitors, it is plausible that (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid or its derivatives could be designed to interact with one or more components of this pathway.
The following diagram illustrates the EGFR/PI3K/AKT/mTOR signaling pathway:
Caption: A simplified diagram of the EGFR/PI3K/AKT/mTOR signaling pathway and potential points of inhibition by pyrazole derivatives.
Conclusion
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid represents a valuable chemical entity with significant potential for further chemical exploration and biological evaluation. While specific experimental data for this compound is sparse in the current literature, this guide provides a solid foundation based on the known chemistry and biological activities of related pyrazole derivatives. The synthetic route is straightforward, and the structural features suggest that this compound could serve as a key building block for the development of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its chemical and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. file.leyan.com [file.leyan.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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